

Historical Context: The Dawn of Artificial Radioactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromine-82**

Cat. No.: **B1211341**

[Get Quote](#)

The path to the discovery of ^{82}Br was paved by two groundbreaking findings in the early 1930s. The first was the discovery of the neutron in 1932 by James Chadwick. The second was the creation of the first artificial radioisotope, Phosphorus-30, in January 1934 by Irène and Frédéric Joliot-Curie, who bombarded aluminum with alpha particles.[\[1\]](#)[\[2\]](#)

Inspired by the Joliot-Curies' work, Italian physicist Enrico Fermi hypothesized that neutrons could be even more effective projectiles for inducing radioactivity.[\[1\]](#)[\[2\]](#)[\[3\]](#) Unlike positively charged alpha particles, which are repelled by the atomic nucleus, neutrons carry no charge and can therefore penetrate the nucleus more easily.[\[2\]](#) This insight marked a shift from theoretical to experimental physics for Fermi and set the stage for a series of transformative discoveries.[\[4\]](#)

The Discovery of Bromine-82

In March 1934, Enrico Fermi, along with his team of Edoardo Amaldi, Oscar D'Agostino, Franco Rasetti, and Emilio Segrè at the University of Rome, began a systematic investigation into neutron-induced radioactivity.[\[5\]](#) Their plan was to bombard every element in the periodic table with neutrons to observe the effects.[\[6\]](#)

The team used a radon-beryllium source to produce neutrons and a Geiger-Müller counter to detect any resulting radioactivity.[\[4\]](#)[\[6\]](#) Starting with lighter elements, they found that many became radioactive after neutron irradiation.[\[3\]](#) When they bombarded bromine, they observed the production of a new radioactive isotope.[\[7\]](#) Through chemical separation and analysis of the decay characteristics, they identified this new substance as a radioisotope of bromine.

While Fermi's group discovered numerous radioisotopes in 1934, further detailed characterization of the bromine isotopes was conducted by others. In 1937, Arthur H. Snell published a study that cross-checked several nuclear reactions to identify and characterize the radioactive isotopes of bromine, providing more precise data on what is now known as **Bromine-82**.^[8] Snell's work confirmed the existence of ^{82}Br and provided an early measurement of its half-life and beta decay energy.^[8] The year of discovery for **Bromine-82** is cited as 1937.^[9]

Quantitative Data: Nuclear Properties of Bromine-82

The key nuclear properties of **Bromine-82** have been precisely determined since its discovery. These characteristics are summarized in the table below.

Property	Value
Half-life ($t_{1/2}$)	35.282 hours ^{[9][10]}
Decay Mode	Beta minus (β^-)[9]
Decay Product	Krypton-82 (^{82}Kr)[9]
Beta Maximum Energy	0.444 MeV
Decay Energy	3.0931 MeV ^[9]
Isotopic Mass	81.9168018 u ^[9]
Spin and Parity	5-[9]
Natural Precursor	Bromine-81 (^{81}Br)

Experimental Protocols

The production and identification of **Bromine-82** rely on principles of nuclear activation and radiometric measurement established during its initial discovery and refined over time.

Production of Bromine-82 via Neutron Activation

The most common method for producing ^{82}Br is through the neutron capture reaction involving its stable isotope, Bromine-81 (^{81}Br), which has a natural abundance of approximately 49.4%.

Nuclear Reaction: The process is a radiative capture reaction, denoted as $^{81}\text{Br}(n,\gamma)^{82}\text{Br}$.^[11] In this reaction, a nucleus of ^{81}Br absorbs a thermal neutron (n) and enters an excited state. It then de-excites by emitting a gamma-ray (γ), transforming into ^{82}Br .

Methodology:

- **Target Preparation:** A sample containing bromine, typically in the form of potassium bromide (KBr) or sodium bromide (NaBr), is prepared.^{[12][13]} The target material is often encapsulated to ensure safe handling during irradiation.
- **Irradiation:** The target is placed in a source of neutrons, such as a nuclear reactor, which provides a high flux of thermal neutrons.^[12] The duration of the irradiation is calculated based on the neutron flux, the reaction cross-section, and the desired final activity of ^{82}Br .
- **Cooling:** After irradiation, the target is allowed to "cool" for a period. This allows short-lived radioisotopes produced from impurities in the target material to decay, increasing the radionuclide purity of the final ^{82}Br product.^[12]
- **Processing:** The irradiated K82Br salt is typically dissolved in water for subsequent use as a radiotracer.^[12]

Identification and Characterization

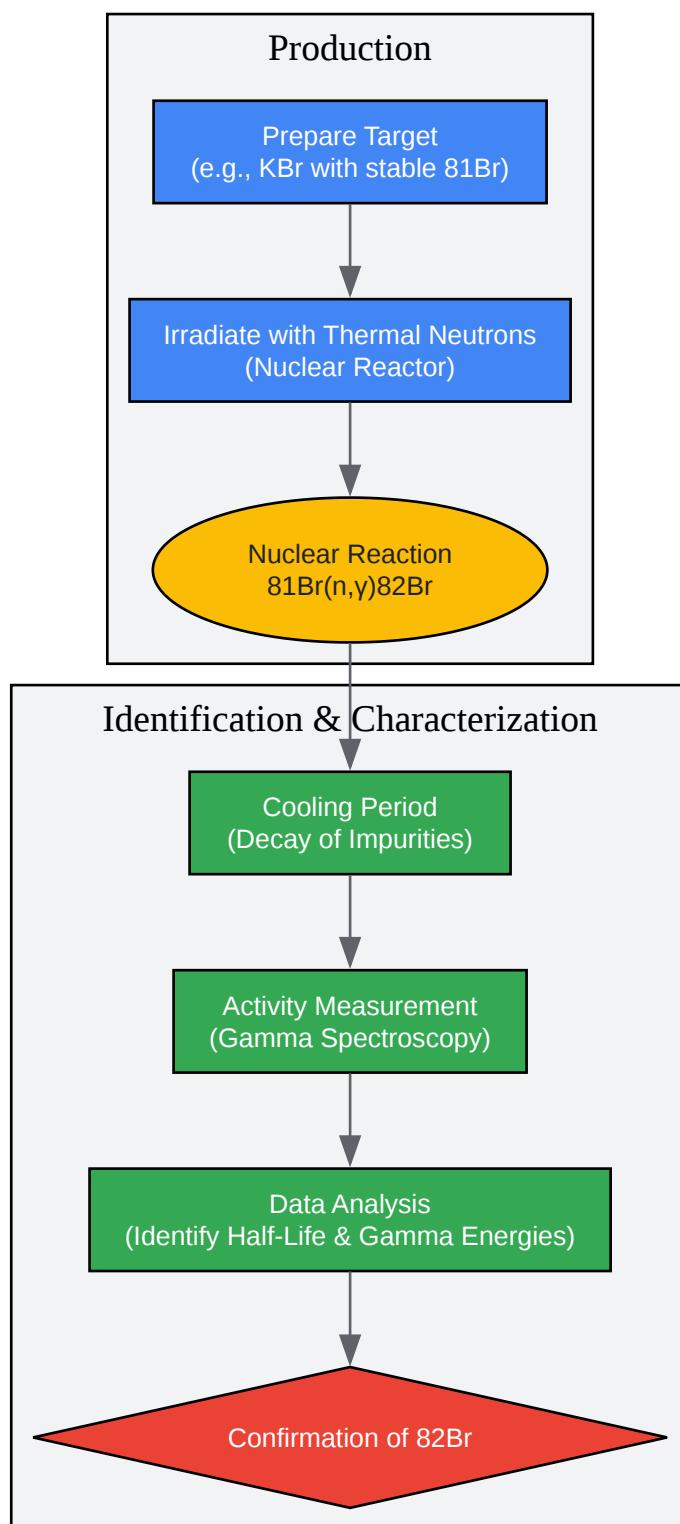
The identification of ^{82}Br and the confirmation of its purity are achieved through the analysis of its radioactive decay.

Methodology:

- **Chemical Separation (Historical):** In early experiments, chemical methods were crucial to prove that the induced radioactivity belonged to an isotope of the target element. After irradiating a bromine compound, the sample was dissolved, and a small amount of non-radioactive bromine was added as a carrier. A chemical reaction was then performed to precipitate a bromine compound (e.g., silver bromide). The finding that the radioactivity was present in the precipitate confirmed it was an isotope of bromine.
- **Half-Life Measurement:** The activity of the sample is measured over time using a radiation detector (historically a Geiger-Müller counter, now more sophisticated detectors). The activity

(A) decreases exponentially according to the formula $A = A_0 e^{-\lambda t}$, where λ is the decay constant. By plotting the logarithm of the activity against time, a straight line is obtained, the slope of which is used to calculate the half-life ($t_{1/2} = 0.693/\lambda$). This measured half-life is a key identifier for the isotope.

- Gamma Spectroscopy (Modern): The most definitive modern method for identification is gamma-ray spectroscopy. ^{82}Br decays with the emission of several characteristic gamma rays. A high-purity germanium (HPGe) detector is used to measure the energy spectrum of the gamma radiation from the sample. The presence of peaks at the known energies for ^{82}Br confirms its identity and allows for a quantitative assessment of its radionuclide purity. [12]


Visualizations: Workflows and Logical Pathways

The following diagrams illustrate the key logical and experimental flows related to the discovery of **Bromine-82**.

[Click to download full resolution via product page](#)

Figure 1: Logical pathway leading to the discovery of **Bromine-82**.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the production and identification of **Bromine-82**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. museum.cref.it [museum.cref.it]
- 2. Tales from the Atomic Age - Fermi Strikes Gold and Hevesy Invents Neutron Activation Analysis | Museum of Radiation and Radioactivity [orau.org]
- 3. Enrico Fermi - Wikipedia [en.wikipedia.org]
- 4. Case Files: Enrico Fermi | The Franklin Institute [fi.edu]
- 5. [PDF] Artificial Radioactivity Produced by Neutron Bombardment | Semantic Scholar [semanticscholar.org]
- 6. museum.cref.it [museum.cref.it]
- 7. pubs.aip.org [pubs.aip.org]
- 8. The Radioactive Isotopes of Bromine: Isomeric Forms of Bromine 80 (1937) | Arthur H. Snell | 75 Citations [scispace.com]
- 9. Bromine-82 - isotopic data and properties [chemlin.org]
- 10. Isotopes of bromine - Wikipedia [en.wikipedia.org]
- 11. halide-crylink.com [halide-crylink.com]
- 12. Production of 82Br radioisotope [inis.iaea.org]
- 13. Feasibility study for production of a radioactive Br-82 source for superficial speed measurement in single-phase systems [inis.iaea.org]
- To cite this document: BenchChem. [Historical Context: The Dawn of Artificial Radioactivity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1211341#discovery-and-history-of-bromine-82-isotope>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com